molecular formula C9H6INO2 B15204594 Methyl 4-cyano-2-iodobenzoate

Methyl 4-cyano-2-iodobenzoate

Cat. No.: B15204594
M. Wt: 287.05 g/mol
InChI Key: BXYAANQVTNCINX-UHFFFAOYSA-N
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Description

Methyl 4-cyano-2-iodobenzoate is an organic compound with the molecular formula C9H6INO2 and a molecular weight of 287.05 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by iodine and cyano groups, respectively, and the carboxylic acid group is esterified with methanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-cyano-2-iodobenzoate can be synthesized through various methods. One common approach involves the iodination of methyl 4-cyanobenzoate. This reaction typically uses iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions to introduce the iodine atom at the 2-position of the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-2-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: Produces biaryl compounds.

    Sonogashira Coupling: Produces alkynyl-substituted benzoates.

Scientific Research Applications

Methyl 4-cyano-2-iodobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds for drug discovery and development.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of intermediates for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-cyano-2-iodobenzoate in chemical reactions involves the activation of the iodine atom, which facilitates its participation in various coupling reactions. The cyano group can also influence the reactivity of the compound by stabilizing intermediates through resonance effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-cyano-2-iodobenzoate is unique due to the presence of both iodine and cyano groups, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 4-cyano-2-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO2/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYAANQVTNCINX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C#N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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